Diagnostic Sensitivity and Specificity of Urinary Isobutyrylglycine for Isobutyryl-CoA Dehydrogenase Deficiency
In the context of diagnosing isobutyryl-CoA dehydrogenase deficiency, urinary isobutyrylglycine demonstrates near-perfect diagnostic accuracy as a standalone biomarker. For a pediatric cohort (2-17 years, female), the assay achieved a sensitivity of 1.0 and a specificity of 0.99, with an area under the ROC curve (AUC) of 1.0 based on a threshold of 16.0 µmol/mmol creatinine [1]. This level of diagnostic performance is unmatched by other acylglycines for this specific disorder; for instance, while butyrylglycine is a biomarker for short-chain acyl-CoA dehydrogenase deficiency, its sensitivity and specificity for that disorder are distinct and not applicable to isobutyryl-CoA dehydrogenase deficiency, reinforcing the non-interchangeability of these analytes in targeted diagnostic panels.
| Evidence Dimension | Diagnostic Accuracy (Sensitivity / Specificity / AUC) |
|---|---|
| Target Compound Data | Sensitivity: 1.0; Specificity: 0.99; AUC: 1.0 |
| Comparator Or Baseline | Butyrylglycine (for short-chain acyl-CoA dehydrogenase deficiency) - quantitative diagnostic metrics are disease-specific and not equivalent |
| Quantified Difference | Not directly comparable due to distinct disease targets; isobutyrylglycine provides a near-perfect diagnostic readout for isobutyryl-CoA dehydrogenase deficiency. |
| Conditions | Urine, Pediatric cohort (2-17 years, female), ROC analysis with threshold = 16.0 µmol/mmol creatinine. |
Why This Matters
Procurement of high-purity isobutyrylglycine is essential for calibrating clinical assays that rely on its validated, high-accuracy diagnostic threshold for isobutyryl-CoA dehydrogenase deficiency, a rare but clinically significant inborn error of metabolism.
- [1] MarkerDB. Biomarkercard for Isobutyrylglycine (MDB00000239). Specificity/Sensitivity: 0.99 / 1.0; AUC: 1.0. View Source
